molecular formula C8H18N2O B1383793 (S)-2-(4-Aminopiperidin-1-yl)propan-1-ol CAS No. 1217687-27-8

(S)-2-(4-Aminopiperidin-1-yl)propan-1-ol

Cat. No. B1383793
CAS RN: 1217687-27-8
M. Wt: 158.24 g/mol
InChI Key: GPOLLRCCGUJYNK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(4-Aminopiperidin-1-yl)propan-1-ol, commonly referred to as S-2-AP, is an organic compound that is widely used in scientific research. It is a chiral secondary amine that is structurally similar to other secondary amines such as piperidine and pyrrolidine. S-2-AP has been used in a variety of research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe in biochemistry studies.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Analogs : The compound has been used in the synthesis of various pharmacologically relevant compounds. For example, it has been involved in the synthesis of a 5HT1A antagonist, LY333068 (Czeskis, 1998).
  • Structural Analysis and Binding Mechanisms : Studies have been conducted on structurally similar compounds to understand their binding mechanisms with receptors like α1A-adrenoceptor, providing insights into their potential therapeutic applications (Xu et al., 2016).

Biochemical Properties and Inhibitory Activities

  • Kinase Inhibitory Activity : Certain derivatives have been evaluated for their inhibitory activities against specific kinases, such as Src kinase, which play a crucial role in cancer progression. This research contributes to the development of new anticancer therapies (Sharma et al., 2010).
  • Enzyme Inhibitory Activity : Analogous compounds have been synthesized and tested for their inhibitory activity against enzymes like human soluble epoxide hydrolase, which is significant in inflammation and pain management (Butov et al., 2017).

Pharmacological Significance

  • Adrenolytic Activity : Compounds with structural similarity have been synthesized and evaluated for their adrenolytic activities, offering potential in the treatment of cardiovascular diseases (Groszek et al., 2009).
  • Antifungal Properties : Research has been conducted on derivatives for their antifungal activities, particularly against strains like Candida albicans, which is crucial in addressing fungal infections (Guillon et al., 2011).

Molecular Recognition and Identification

  • Mass Spectrometry for Isomer Identification : Studies have been performed to develop mass spectrometry methods for recognizing and differentiating isomers of related compounds, essential for precise drug synthesis and identification (Mazur et al., 2017).

properties

IUPAC Name

(2S)-2-(4-aminopiperidin-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7(6-11)10-4-2-8(9)3-5-10/h7-8,11H,2-6,9H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOLLRCCGUJYNK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(4-Aminopiperidin-1-yl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(4-Aminopiperidin-1-yl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
(S)-2-(4-Aminopiperidin-1-yl)propan-1-ol
Reactant of Route 3
Reactant of Route 3
(S)-2-(4-Aminopiperidin-1-yl)propan-1-ol
Reactant of Route 4
Reactant of Route 4
(S)-2-(4-Aminopiperidin-1-yl)propan-1-ol
Reactant of Route 5
Reactant of Route 5
(S)-2-(4-Aminopiperidin-1-yl)propan-1-ol
Reactant of Route 6
(S)-2-(4-Aminopiperidin-1-yl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.